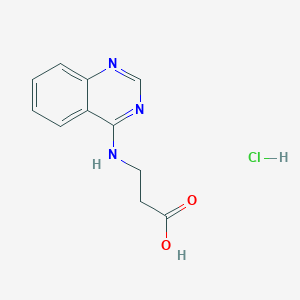

3-(quinazolin-4-ylamino)propanoic Acid Hydrochloride

Beschreibung

3-(Quinazolin-4-ylamino)propanoic Acid Hydrochloride is a quinazoline derivative characterized by a propanoic acid backbone linked to a quinazoline moiety via an amino group. Quinazoline-based compounds are known for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties. The compound’s discontinuation may reflect challenges in synthesis, stability, or therapeutic efficacy, necessitating comparisons with structurally or functionally related compounds.

Eigenschaften

IUPAC Name |

3-(quinazolin-4-ylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2.ClH/c15-10(16)5-6-12-11-8-3-1-2-4-9(8)13-7-14-11;/h1-4,7H,5-6H2,(H,15,16)(H,12,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMUPZCERJUSRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NCCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(quinazolin-4-ylamino)propanoic Acid Hydrochloride typically involves the reaction of quinazoline derivatives with propionic acid. One common method includes the use of metal catalysts to facilitate the reaction. For instance, a copper-catalyzed reaction can be employed, where 2-halobenzamides react with primary amines and cyclization reagents such as isocyanides or orthoformates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(quinazolin-4-ylamino)propanoic Acid Hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups .

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the applications of compounds related to "3-(quinazolin-4-ylamino)propanoic Acid Hydrochloride":

Scientific Research Applications

3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid has a wide range of applications in scientific research.

Chemistry It is used as a building block in the synthesis of more complex organic molecules. The synthesis of quinazoline derivatives typically involves reactions that modify the core structure to enhance biological activity. For instance, the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives has been reported, showcasing the versatility of quinazoline-based compounds in drug development.

Biology It is investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays. Interaction studies involving 2-(quinazolin-4-ylamino)propanoic acid have focused on its binding affinity to various biological targets. Molecular docking studies have provided insights into how this compound interacts with enzymes such as epidermal growth factor receptor (EGFR), which is crucial in cancer biology. These studies reveal that the compound can effectively inhibit enzyme activity by occupying the active site, thereby blocking substrate access and leading to significant therapeutic outcomes.

Medicine It is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Recent studies have highlighted the antiviral potential of quinazoline derivatives, including those related to this compound. Novel synthesized quinazolines exhibited significant activity against vaccinia and adenovirus, with some compounds demonstrating EC50 values lower than established antiviral drugs. Derivatives of this compound could also possess similar antiviral properties. The mechanism of action of 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The quinazoline ring structure allows it to bind to active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its potential anti-cancer and anti-inflammatory effects.

Industry It is utilized in the development of new materials and chemical processes.

Quinazoline Derivatives as Therapeutic Agents

Quinazoline derivatives have therapeutic applications .

- Anti-cancer agents Certain quinazoline derivatives have been found as phosphoinositide-3-kinase inhibitors against various cancers such as pancreatic, prostate, breast, and melanoma . One derivative is a potent inhibitor of vascular endothelial cell growth (VEGF) RTK and exhibits activity against epidermal growth factor . Other derivatives show anti-cancer activity and are used as poly ADP ribose polymerase (PARP) inhibitors, which are effective for breast cancer treatment . Some are used as type 1 receptor tyrosine kinase inhibitors and are reported as potent molecules against breast cancer cell lines .

- Anticonvulsants Quinazoline derivatives have been screened for anticonvulsant activity .

- Anti-inflammatory agents Some derivatives have demonstrated high anti-inflammatory activity compared to standard drugs like indomethacin .

- Sirtuin Modulating Agents Quinazoline derivatives can increase mitochondrial activity and prevent a wide variety of diseases and disorders .

- Antidiabetic Agents Some derivatives have shown alpha-amylase and alpha-glucosidase inhibitory activity, potentially inhibiting enzymes responsible for diabetic conditions .

- Antimicrobial Activity The antimicrobial efficacy of related compounds has been documented, particularly against multidrug-resistant pathogens. Derivatives showed activity against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.

Wirkmechanismus

The mechanism of action of 3-(quinazolin-4-ylamino)propanoic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Vergleich Mit ähnlichen Verbindungen

3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic Acid Hydrochloride

3-(1H-Pyrazol-1-yl)propanoic Acid Hydrochloride

3-(4-Aminophenoxy)propanoic Acid Hydrochloride

- Structure: Incorporates an aminophenoxy linker rather than a quinazoline-amino group.

- Molecular Weight : 217.65 g/mol (CAS 1311313-84-4) .

Pharmacologically Active Derivatives

Ronacaleret Hydrochloride

- Structure: Contains a difluorophenyl group and a cyclohexyl-aminomethyl substituent.

- Molecular Formula: C₂₅H₃₁F₂NO₄·HCl (484.00 g/mol) .

- Therapeutic Use : Osteoporosis treatment via calcium-sensing receptor modulation.

- Key Differences: The fluorine atoms enhance metabolic stability and bioavailability compared to non-halogenated quinazoline derivatives.

3-[4-[[trans-4-(Aminomethyl)cyclohexyl]carbonyloxy]phenyl]propanoic Acid Hydrochloride

- Structure: Includes a cyclohexyl-carbamate group and aminomethyl substitution.

- Key Differences : The bulky cyclohexane ring may improve membrane permeability but reduce solubility in aqueous environments .

Agricultural and Industrial Analogues

Quinconazole and Fluquinconazole

- Structure: Quinazolinone derivatives with triazole substituents.

- Applications : Fungicides (e.g., fluquinconazole) .

- Key Differences : The triazole group introduces sulfur, enhancing antifungal activity but limiting human therapeutic utility due to toxicity.

Comparative Data Table

Research Findings and Implications

- Quinazoline vs. Pyrimidine/Pyrazole : Quinazoline’s fused benzene-pyrimidine system provides greater planar rigidity, favoring interactions with hydrophobic enzyme pockets. Pyrimidine and pyrazole analogs, while synthetically simpler, may lack target affinity .

- Agricultural vs. Pharmaceutical Use: Quinazolinones with triazole groups (e.g., fluquinconazole) demonstrate the versatility of the core structure but underscore the importance of substituents in defining application scope .

Biologische Aktivität

3-(Quinazolin-4-ylamino)propanoic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. Quinazoline derivatives have been extensively studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of 3-(quinazolin-4-ylamino)propanoic acid hydrochloride, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of 3-(quinazolin-4-ylamino)propanoic acid hydrochloride features a quinazoline moiety linked to a propanoic acid chain. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Research Findings:

Numerous studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to 3-(quinazolin-4-ylamino)propanoic acid have shown promising results against various cancer cell lines:

These compounds exhibit varying degrees of inhibitory effects on cancer cell proliferation, indicating that modifications in the quinazoline structure can enhance anticancer efficacy.

The mechanism by which 3-(quinazolin-4-ylamino)propanoic acid exerts its biological effects often involves the inhibition of key enzymes or receptors involved in cancer progression. For example, some quinazoline derivatives act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial for tumor growth and metastasis.

Anti-inflammatory Activity

In addition to anticancer properties, quinazoline derivatives have been reported to possess anti-inflammatory effects. A study demonstrated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been explored. Preliminary studies indicate that 3-(quinazolin-4-ylamino)propanoic acid hydrochloride may exhibit activity against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | <125 | |

| Escherichia coli | <150 | |

| Bacillus subtilis | 75 |

These findings suggest that this compound could be a candidate for further development in antimicrobial therapies.

Case Studies

- Case Study on Anticancer Activity : A recent investigation into the effects of quinazoline derivatives on breast cancer cells revealed that specific modifications led to enhanced apoptosis in MCF7 cells. The study highlighted the importance of structural variations in optimizing therapeutic efficacy.

- Case Study on Anti-inflammatory Effects : Another study evaluated the anti-inflammatory properties of a series of quinazoline derivatives, demonstrating a dose-dependent reduction in inflammatory markers in animal models, further supporting their potential use in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(quinazolin-4-ylamino)propanoic Acid Hydrochloride, and how are they validated?

- Methodology : Synthesis typically involves multi-step reactions starting from quinazoline derivatives. For example, a base-catalyzed coupling of quinazolin-4-amine with a propanoic acid derivative, followed by acidification to form the hydrochloride salt. Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) must be optimized to avoid side products like unreacted amines or ester intermediates .

- Validation : Confirm product identity via FTIR (to detect carboxylic acid C=O stretching at ~1700 cm⁻¹) and NMR (to resolve quinazoline aromatic protons and propanoic acid methylene groups). Purity is assessed via HPLC (≥95% by area under the curve) .

Q. How is the compound characterized for structural integrity and purity in academic research?

- Analytical Workflow :

Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).

Elemental Analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values.

X-ray Crystallography (if crystalline): Resolve 3D structure to confirm stereochemistry and salt formation .

- Purity Metrics : Use TLC (Rf consistency) and Karl Fischer Titration (water content <1%) to ensure batch reproducibility .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and reduce byproducts during synthesis?

- Experimental Design :

- DoE (Design of Experiments) : Vary parameters like temperature (40–100°C), solvent (DMF vs. THF), and catalyst (e.g., HOBt/DCC for amide coupling). Monitor yield via LC-MS .

- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., hydrolyzed esters or dimerized quinazoline derivatives). Adjust pH during acidification to minimize decomposition .

- Case Study : A 20% yield increase was achieved by switching from HCl gas to concentrated HCl in ethanol, reducing side-product formation via controlled protonation .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

- Troubleshooting Framework :

Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4 ± 0.2).

Solubility Checks : Use DLS (Dynamic Light Scattering) to confirm compound solubility in assay media. Precipitation can falsely lower apparent activity .

Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .

- Example : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) were traced to DMSO concentration differences (>1% destabilizes the compound) .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Biophysical Methods :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd) in real-time.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses within the quinazoline-binding pocket of targets like EGFR .

Q. How can stability studies under physiological conditions inform experimental design?

- Protocol :

pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .

Light Sensitivity : Store solutions in amber vials; assess photodegradation products using UV-Vis spectroscopy (λmax shifts indicate structural changes) .

- Data Application : Short half-life (<4 hours at pH 7.4) may necessitate prodrug derivatization for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.